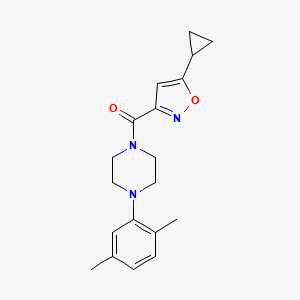

(5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-13-3-4-14(2)17(11-13)21-7-9-22(10-8-21)19(23)16-12-18(24-20-16)15-5-6-15/h3-4,11-12,15H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPEGCPSYQTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone typically involves a multi-step process:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction often employs copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition .

-

Cyclopropyl Substitution: : The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using diazo compounds in the presence of a transition metal catalyst such as rhodium or copper .

-

Piperazine Derivative Formation: : The piperazine derivative is synthesized by reacting 2,5-dimethylphenylamine with piperazine under basic conditions, typically using sodium or potassium carbonate as the base .

-

Coupling Reaction: : The final step involves coupling the cyclopropylisoxazole with the piperazine derivative. This can be achieved through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The aromatic ring in the piperazine moiety can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may act on specific receptors or enzymes involved in neurological pathways, offering potential benefits for conditions such as anxiety, depression, and schizophrenia.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The 5-cyclopropylisoxazole moiety likely increases lipophilicity (logP) compared to polar sulfonamide or triazole groups in analogs, which could improve blood-brain barrier penetration .

Thermal Stability : Melting points for analogs range from 164°C to 180°C, correlating with crystallinity influenced by substituents. The absence of data for the target compound leaves this parameter open for experimental validation.

Pharmacological Implications (Inferred):

- Piperazine derivatives with 2,5-dimethylphenyl groups (e.g., compound 22 ) are often designed for CNS targets due to balanced hydrophobicity and receptor affinity.

- The isoxazole ring in the target compound may mimic heterocyclic motifs in kinase inhibitors or GABA modulators, though direct evidence is lacking.

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a cyclopropyl isoxazole moiety linked to a piperazine ring substituted with a dimethylphenyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects, including:

- Neuroprotective Effects : Studies suggest that the compound may enhance neuroprotection and promote recovery in models of neurodegenerative diseases.

- Cognitive Enhancement : The piperazine derivative is hypothesized to improve cognitive functions, potentially beneficial in treating conditions like dementia and cognitive deficits post-stroke.

- PDE Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) enzymes, which play significant roles in cellular signaling pathways related to mood and cognition.

1. Neuroprotective Properties

A study highlighted the neuroprotective effects of derivatives similar to the compound in models of oxidative stress. These compounds were shown to reduce neuronal apoptosis and promote cell survival through modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) levels .

2. Cognitive Enhancement

In a behavioral study using rodent models, the compound demonstrated significant improvements in memory retention and learning capabilities. The mechanism appears to involve increased synaptic plasticity mediated by cAMP signaling pathways .

3. PDE Inhibition

The compound has been identified as a potent inhibitor of PDE2, an enzyme implicated in various neurological disorders. In vitro assays revealed that it effectively decreased PDE2 activity, leading to increased levels of cAMP and enhanced neuronal signaling .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate neuroprotective effects | Significant reduction in neuronal death under oxidative stress conditions |

| Study B | Assess cognitive enhancement | Improved performance in memory tasks compared to control groups |

| Study C | Investigate PDE inhibition | Potent inhibition of PDE2 with resultant increase in cAMP levels |

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.